molecular formula C12H18N4O3 B5005218 N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine

N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine

Cat. No.: B5005218
M. Wt: 266.30 g/mol
InChI Key: CSYAEPYKNUNJLE-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.13789045 g/mol and the complexity rating of the compound is 279. The solubility of this chemical has been described as >39.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine, also known as a derivative of pyridinamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a nitro group and a morpholine moiety, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is known to act on multiple pathways, including:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinase activities, which are crucial in many signaling pathways involved in cell proliferation and survival. For instance, the inhibition of interleukin-2 inducible tyrosine kinase (Itk) has been linked to therapeutic effects in respiratory and autoimmune diseases .
  • Protein Degradation Pathways : The compound may also engage with the ubiquitin-proteasome pathway (UPP), which is essential for maintaining cellular homeostasis by regulating protein degradation . This pathway's modulation can have implications in treating diseases characterized by protein aggregation or misfolding.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity across various models:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through apoptosis induction in cancer cell lines. For example, it has been observed to affect cell viability and induce apoptosis in melanoma cell lines .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially through the modulation of inflammatory pathways and oxidative stress reduction .
  • Antimicrobial Activity : The nitro group in the compound is known to enhance antimicrobial properties, making it a candidate for further exploration against bacterial infections.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study conducted on a series of pyridine derivatives demonstrated their potential as effective inhibitors of cancer cell growth, with specific focus on their ability to induce apoptosis via caspase activation pathways.
  • Another investigation into morpholine-containing compounds revealed their capacity to modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders.

Data Table: Biological Activities of this compound

Biological ActivityEffect ObservedReference
AnticancerInduction of apoptosis
NeuroprotectionReduction in oxidative stress
AntimicrobialEnhanced activity against bacteria
Kinase InhibitionPotential therapeutic effects

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c17-16(18)11-2-3-12(14-10-11)13-4-1-5-15-6-8-19-9-7-15/h2-3,10H,1,4-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYAEPYKNUNJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

2-chloro-5-nitro-pyridine Compound 16a1 (6.06 g, 38.2 mmol) and 3-morpholin-4-yl-propylamine Compound 9a (6.27 mL, 42.1 mmol) were combined in DMSO (100 mL) and heated to 50° C. After 2.5 hours the reaction mixture was diluted with 0.5 M HCl and washed with ethyl ether. The aqueous layer was adjusted to pH 11 with NaOH and extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated to provide (3-morpholin-4-yl-propyl)-(5-nitro-pyridin-2-yl)-amine Compound 19a1. Using the procedure of Example 1, Compound 19a1 was used in place of Compound 1n3 with AcOH (30 mL) replacing EtOAc as solvent. 10% Pd/C (3.1 g) was added to the solution and the reaction was carried forward to provide N2-(3-morpholin-4-yl-propyl)-pyridine-2,5-diamine Compound 19a. 1H NMR (CDCl3) δ 7.67 (d, J=3.0 Hz, 1H); 6.95 (dd, J=8.6, 3.0 Hz, 1H); 6.31(d, J=8.6 Hz, 1H); 3.77-3.66 (m, 4H); 2.52-2.38 (m, 8H); 2.08.(p, J=6.8Hz, 2H). MS 267 (MH+).
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